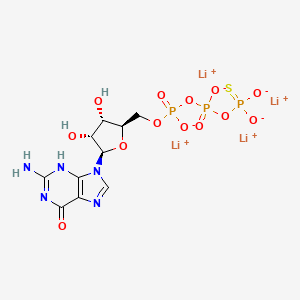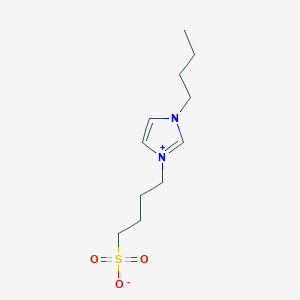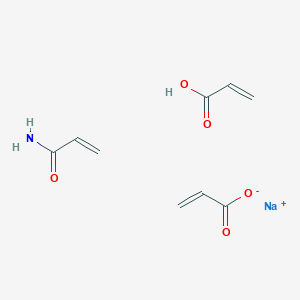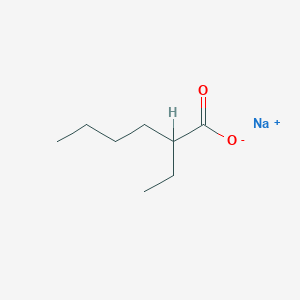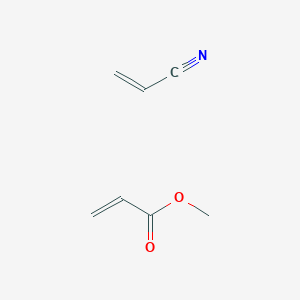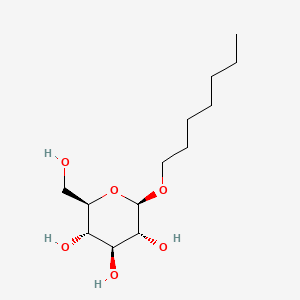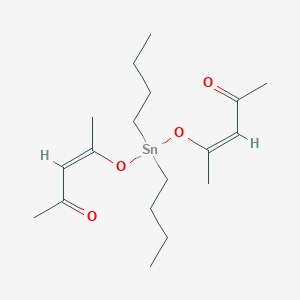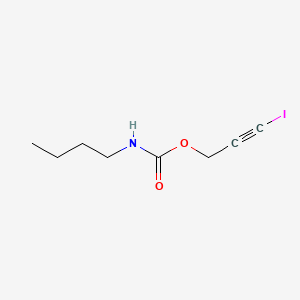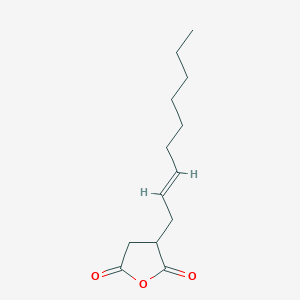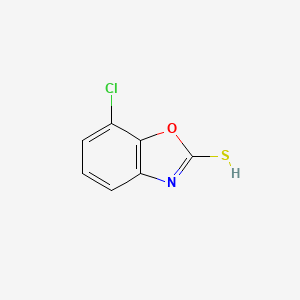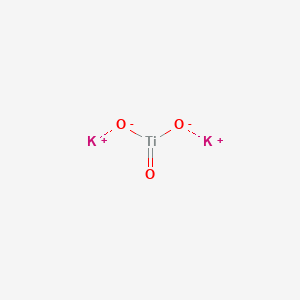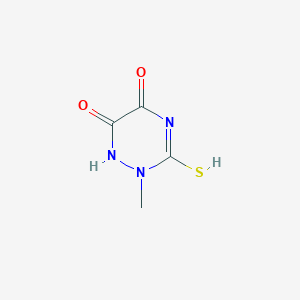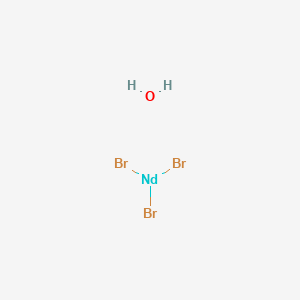
Neodymium bromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium bromide hydrate, also known as Neodymium(III) bromide hydrate, is an off-white to pale green solid at room temperature . It has an orthorhombic PuBr3-type crystal structure . The material is hygroscopic and forms a hexahydrate in water, similar to the related neodymium chloride .
Molecular Structure Analysis
This compound adopts the plutonium (III) bromide crystal structure . The neodymium ions are 8-coordinate and adopt a bicapped trigonal prismatic geometry . The neodymium–bromine bond lengths are 3.07 Å and 3.09 Å .Chemical Reactions Analysis
The direct reaction of neodymium with bromine can create neodymium (III) bromide . In the presence of carbon, neodymium (III) oxide reacts with carbon tetrabromide to produce neodymium (III) bromide .Physical and Chemical Properties Analysis
This compound has a density of 5.3 g/mL at 25 °C . It has a molecular weight of 383.95 on an anhydrous basis . The linear formula of this compound is NdBr3 · xH20 .Applications De Recherche Scientifique
Recycling and Sustainable Technologies
Neodymium is recognized for its critical role in sustainable technologies, particularly in the production and recycling of computer hard disk drives (HDDs). Although HDDs do not represent the largest application of neodymium, recycling of these components presents a feasible pathway for large-scale neodymium recycling. This process can significantly contribute to reducing the scarcity in neodymium supply, highlighting the importance of neodymium in sustainable technology development (Sprecher et al., 2014).
Healthcare and Diagnostic Devices
In the healthcare sector, neodymium magnets are utilized in various diagnostic devices due to their strong magnetic field properties. These powerful magnets are part of recent research, indicating their potential in medical and dental fields. Neodymium magnets show promise for both diagnostic and therapeutic purposes, although concerns regarding their potential harmful effects and risks have been noted (Yuksel et al., 2018).
Near-Infrared Enabled Photomedicine
Neodymium-sensitized nanoconstructs have garnered attention for their unique optical properties, especially in the field of near-infrared (NIR) enabled photomedicine. These constructs offer several advantages, such as high penetration depth, excellent photostability, and low cytotoxicity, making them promising for medical and health applications. However, challenges such as low conversion efficiency and potential long-term toxicity need to be addressed for their clinical adoption (Yu et al., 2019).
Waste Isolation and Environmental Safety
The solubility of neodymium(III) has been studied in the context of the Waste Isolation Pilot Plant (WIPP) to understand its behavior in WIPP-related conditions. This research is crucial for assessing the potential release of actinides from the WIPP repository through the dissolved brine release mechanism. Neodymium(III) serves as a redox-invariant analog for the +3 oxidation state of americium and plutonium, providing valuable data for environmental safety considerations (Borkowski et al., 2009).
Waste Recycling and Environmental Impact
The recycling of rare earths like neodymium is crucial in addressing the supply risk and environmental challenges associated with their mining and processing. Efficient, fully integrated recycling routes for neodymium are needed to mitigate these risks and promote sustainable practices in the use of rare earth elements (Binnemans et al., 2013).
Safety and Hazards
Neodymium bromide hydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .
Propriétés
IUPAC Name |
tribromoneodymium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTJPVPUQMY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Nd](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2NdO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

